BI-4924 sodium was developed through a combination of fragment-based screening and structure-based drug design. It belongs to a class of compounds that target metabolic enzymes involved in amino acid synthesis. Specifically, it is classified as a small molecule inhibitor with high selectivity for phosphoglycerate dehydrogenase compared to other dehydrogenases, making it a promising candidate for further research and development in metabolic disorders and oncology .
The synthesis of BI-4924 sodium involves several key steps that optimize its potency and selectivity. Initially, fragment-based screening identified potential lead compounds, which were then optimized through structure-activity relationship studies. The final synthetic route typically includes:
The molecular structure of BI-4924 sodium features a complex arrangement that facilitates its interaction with phosphoglycerate dehydrogenase. Key structural characteristics include:
Data regarding its molecular weight and specific structural features can be derived from spectral analysis techniques used during synthesis and characterization phases .
BI-4924 sodium primarily participates in competitive inhibition reactions with phosphoglycerate dehydrogenase. The mechanism involves:
Further studies may explore the compound's interactions with other metabolic pathways and its effects on cellular metabolism under varying conditions .
The mechanism of action for BI-4924 sodium involves:
Quantitative data from kinetic assays confirm the inhibitor's potency and specificity, making it a valuable tool for studying serine metabolism .
BI-4924 sodium exhibits several notable physical and chemical properties:
These properties are critical for determining optimal storage conditions and formulation strategies for therapeutic applications .
BI-4924 sodium has several significant applications in scientific research:
The ongoing research surrounding BI-4924 sodium continues to reveal its potential utility across various fields within biomedical science .
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the serine synthesis pathway (SSP), converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP). This NAD⁺-dependent reaction commits carbon flux from glycolysis toward de novo serine and glycine biosynthesis [1] [6]. The SSP comprises three enzymatic steps: PHGDH oxidizes 3-PG to 3-PHP; phosphoserine aminotransferase (PSAT) aminates 3-PHP to phosphoserine; and phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to serine. Serine then fuels one-carbon metabolism for nucleotide synthesis, redox homeostasis, and methylation reactions [4] [6]. PHGDH’s position as the gateway enzyme makes it a critical regulatory node. Genetic silencing of PHGDH suppresses cancer cell proliferation in PHGDH-dependent malignancies, confirming its indispensable role in tumorigenesis [1] [7].
Cancer cells exhibit profound metabolic reprogramming, including heightened serine biosynthesis to support anabolic demands. Unlike normal cells, many tumors exhibit "serine addiction"—relying on both exogenous serine uptake and de novo synthesis via PHGDH [4] [6]. This dependency arises because serine-derived one-carbon units:
Approximately 40% of melanomas and 70% of triple-negative breast cancers (TNBCs) overexpress PHGDH, making them vulnerable to SSP disruption [1]. Serine starvation or PHGDH inhibition selectively kills these cancer cells while sparing normal cells, highlighting the therapeutic window [7].
PHGDH amplification drives tumor aggressiveness and poor prognosis across diverse cancers. Overexpression correlates with:
Table 1: PHGDH Overexpression in Human Cancers and Clinical Significance
Cancer Type | Overexpression Frequency | Prognostic Significance |
---|---|---|
Triple-Negative Breast | 70% | Reduced overall survival |
Melanoma | 40% | Increased metastasis |
NSCLC | 16–32% | Shorter progression-free survival |
Pancreatic | 45–60% | Enhanced chemoresistance |
Ovarian | 51% | Association with advanced tumor stage |
This overexpression results from gene amplification, transcriptional upregulation via oncogenic signals (e.g., MYC), or post-translational stabilization. PHGDH thus represents a high-value target for precision oncology [6].
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